molecular formula C14H16F4N2O3S B6047660 5-{1-[(2,2,3,3-tetrafluoropropoxy)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide

5-{1-[(2,2,3,3-tetrafluoropropoxy)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide

Cat. No. B6047660
M. Wt: 368.35 g/mol
InChI Key: MUUBDMUIZUIHCS-UHFFFAOYSA-N
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Description

5-{1-[(2,2,3,3-tetrafluoropropoxy)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide, also known as TPCA-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TPCA-1 belongs to the class of small molecule inhibitors that target the nuclear factor kappa B (NF-κB) pathway, which is a key regulator of inflammation and immune responses.

Mechanism of Action

5-{1-[(2,2,3,3-tetrafluoropropoxy)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide exerts its pharmacological effects by inhibiting the activity of the NF-κB pathway, which is a key regulator of inflammation and immune responses. NF-κB activation has been implicated in the pathogenesis of various diseases, including cancer, inflammatory diseases, and autoimmune disorders. By inhibiting NF-κB activity, this compound can modulate the expression of various genes involved in these diseases and provide therapeutic benefits.
Biochemical and Physiological Effects
This compound has been shown to modulate the expression of various genes involved in inflammation, immune responses, and cell proliferation. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors in preclinical studies. This compound has also been shown to reduce inflammation in various animal models of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-{1-[(2,2,3,3-tetrafluoropropoxy)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide is its specificity for the NF-κB pathway, which makes it a valuable tool for studying the role of this pathway in various diseases. The compound has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 5-{1-[(2,2,3,3-tetrafluoropropoxy)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide. One area of interest is the development of more potent and selective inhibitors of the NF-κB pathway based on the structure of this compound. Another area of research is the evaluation of this compound in combination with other drugs for the treatment of cancer and inflammatory diseases. Finally, further studies are needed to evaluate the safety and efficacy of this compound in humans in clinical trials.

Synthesis Methods

The synthesis of 5-{1-[(2,2,3,3-tetrafluoropropoxy)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide involves a multi-step process that starts with the reaction of 2,2,3,3-tetrafluoropropyl acrylate with pyrrolidine to form the intermediate compound 1-(2,2,3,3-tetrafluoropropoxy)-2-pyrrolidin-1-yl-ethanone. This intermediate is then reacted with 2-thiophenecarboxylic acid to produce this compound.

Scientific Research Applications

5-{1-[(2,2,3,3-tetrafluoropropoxy)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and autoimmune disorders. The compound has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in humans.

properties

IUPAC Name

5-[1-[2-(2,2,3,3-tetrafluoropropoxy)acetyl]pyrrolidin-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F4N2O3S/c15-13(16)14(17,18)7-23-6-11(21)20-5-1-2-8(20)9-3-4-10(24-9)12(19)22/h3-4,8,13H,1-2,5-7H2,(H2,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUBDMUIZUIHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)COCC(C(F)F)(F)F)C2=CC=C(S2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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